molecular formula C10H11NO2S B3039704 2-(Allylthio)-6-methylnicotinic acid CAS No. 127868-10-4

2-(Allylthio)-6-methylnicotinic acid

Cat. No. B3039704
CAS RN: 127868-10-4
M. Wt: 209.27 g/mol
InChI Key: KUJMECMMIKSIEP-UHFFFAOYSA-N
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Description

2-(Allylthio)nicotinic acid is a chemical compound that falls under the category of organic compounds . It is available in the form of white to cream to pale yellow crystals or powder . The CAS number for this compound is 175135-25-8 .


Molecular Structure Analysis

The molecular formula of 2-(Allylthio)-6-methylnicotinic acid is C9H9NO2S . This suggests that the compound contains nine carbon atoms, nine hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom.


Chemical Reactions Analysis

While specific chemical reactions involving 2-(Allylthio)-6-methylnicotinic acid are not available, it’s important to note that organic compounds like this one can participate in a variety of reactions. These can include acid-base reactions, redox reactions, and various types of substitution and addition reactions .


Physical And Chemical Properties Analysis

2-(Allylthio)-6-methylnicotinic acid appears as white to cream to pale yellow crystals or powder . It has a melting point range of 147 - 149 °C .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for 2-(Allylthio)-6-methylnicotinic acid are not available, research in the field of organic chemistry continues to explore new synthetic methods, potential applications, and safety considerations for similar compounds .

properties

IUPAC Name

6-methyl-2-prop-2-enylsulfanylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-3-6-14-9-8(10(12)13)5-4-7(2)11-9/h3-5H,1,6H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJMECMMIKSIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Allylthio)-6-methylnicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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